6'''-Deamino-6'''-hydroxyneomycin B
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Overview
Description
6’‘’-Deamino-6’‘’-hydroxyneomycin B is a derivative of neomycin, an aminoglycoside antibiotic. This compound is characterized by the absence of an amino group at the 6’‘’ position, which is replaced by a hydroxyl group. It is part of the neomycin family, known for its potent antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves enzymatic reactions. One of the key enzymes is 6’‘’-hydroxyneomycin C oxidase, which catalyzes the oxidation of 6’‘’-deamino-6’‘’-hydroxyneomycin C to 6’‘’-deamino-6’‘’-oxoneomycin C . This reaction typically requires oxygen and flavin adenine dinucleotide (FAD) as cofactors .
Industrial Production Methods: Industrial production of 6’‘’-deamino-6’‘’-hydroxyneomycin B can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound from simpler precursors like ribostamycin .
Chemical Reactions Analysis
Types of Reactions: 6’‘’-Deamino-6’‘’-hydroxyneomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reaction, catalyzed by 6’‘’-hydroxyneomycin C oxidase, converts it to 6’‘’-deamino-6’‘’-oxoneomycin C .
Common Reagents and Conditions:
Oxidation: Oxygen and FAD are essential for the oxidation process.
Reduction: Specific reducing agents can be used to reverse the oxidation process.
Substitution: Various nucleophiles can replace the hydroxyl group under suitable conditions.
Major Products: The primary product of the oxidation reaction is 6’‘’-deamino-6’‘’-oxoneomycin C .
Scientific Research Applications
6’‘’-Deamino-6’‘’-hydroxyneomycin B has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves binding to bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding disrupts the translation process, ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, interfering with the initiation complex and causing misreading of mRNA .
Comparison with Similar Compounds
Neomycin B: Contains amino groups at the 6’‘’ position, unlike 6’‘’-deamino-6’‘’-hydroxyneomycin B.
6’‘’-Hydroxyneomycin C: Similar structure but with a hydroxyl group at the 6’‘’ position.
Paromomycin: Another aminoglycoside antibiotic with a different substitution pattern on the neosamine rings.
Uniqueness: 6’‘’-Deamino-6’‘’-hydroxyneomycin B is unique due to the absence of the amino group at the 6’‘’ position, which is replaced by a hydroxyl group. This modification can influence its binding affinity and specificity towards bacterial ribosomal RNA, potentially altering its antibacterial activity and resistance profile .
Properties
CAS No. |
78524-73-9 |
---|---|
Molecular Formula |
C23H45N5O14 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-6(26)1-5(25)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |
InChI Key |
LJQMKWFPBUGQOO-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |
Synonyms |
6'''-deamino-6'''-hydroxyneomycin B DEHMB |
Origin of Product |
United States |
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